molecular formula C10H17NO5S B181475 tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 140217-84-1

tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B181475
M. Wt: 263.31 g/mol
InChI Key: ZIOHMVIJBJPTBH-UHFFFAOYSA-N
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Patent
US05075440

Procedure details

4-N-(t-Butyloxycarbonyl)-1,1-dioxo-6-hydroxy -2,3,4,5,6,7-hexahydro-1,4-thiazepine (10.0 g, 37.7 mmole) from Example 5, was dissolved in 110 mL of acetone, cooled to 0° C. and treated with 18.8 mL of freshly prepared Jones reagent. The reaction was stirred at ambient temperature for three hours and then treated with 5 mL of methanol. After 15 minutes, the reaction was filtered through magnesium sulfate and the filtrate immediately concentrated. The residue was filtered through a pad of silica gel using 3:1 chloroform-ethyl acetate to obtain the produce (9.67 g, 87%) D.C.I.M.S. 264(M+H) M.P. 172°-173° C.
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH:13]([OH:15])[CH2:12][S:11](=[O:17])(=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.CO>CC(C)=O>[C:1]([O:5][C:6]([N:8]1[CH2:14][C:13](=[O:15])[CH2:12][S:11](=[O:16])(=[O:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCS(CC(C1)O)(=O)=O
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate immediately concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of silica gel using 3:1 chloroform-ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain the
CUSTOM
Type
CUSTOM
Details
produce (9.67 g, 87%) D.C.I.M.S

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCS(CC(C1)=O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.